3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves multi-step reactions. One common approach is the cyclocondensation of β-enaminones with hydrazine derivatives, followed by further functionalization steps . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one has several scientific research applications:
Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-a]pyrimidine core with a pyran-2-one moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16ClN3O4 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C20H16ClN3O4/c1-11-8-16(25)18(20(26)28-11)15-6-7-22-19-17(12-4-3-5-13(21)9-12)14(10-27-2)23-24(15)19/h3-9,25H,10H2,1-2H3 |
InChI Key |
JNWCWSZEHVIDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=CC=NC3=C(C(=NN23)COC)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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